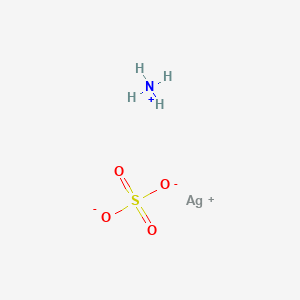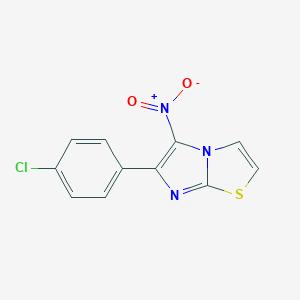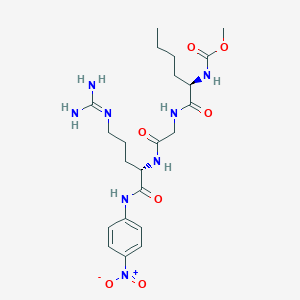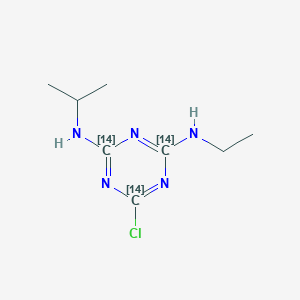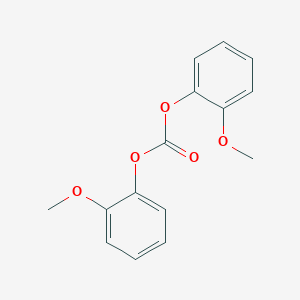![molecular formula C32H24N2O4 B035016 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] CAS No. 107194-50-3](/img/structure/B35016.png)
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]
Übersicht
Beschreibung
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] (CAS# 107194-50-3) is a useful research chemical .
Molecular Structure Analysis
The molecular formula of 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] is C32H24N2O4 . The molecular weight is 500.54 . The linear formula is (H2NC6H4OC6H4CO)2C6H4 .Physical And Chemical Properties Analysis
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] is a solid substance . Its melting point is 238 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Thermal Stability and Solubility Enhancement : This compound, as a novel diamine with keto and ether groups, enhances the thermal stability and solubility in poly(keto ether ether amide)s (E. Sabbaghian et al., 2015).
Solar Photoacylation Product : It is a highly functionalized derivative prepared via solar photoacylation (J. Benites et al., 2016).
Antiviral Activity and Pharmacokinetics : A synthesized compound related to this chemical showed notable antiviral activity and desirable pharmacokinetic behavior (M. FathimaShahana & A. Yardily, 2020).
Derivative Synthesis : It serves as a base for synthesizing novel phenyl methanone derivatives with various properties (E. Enbaraj et al., 2021).
P38 MAP Kinase Inhibition : Its related compounds, 4-aminobenzophenones, exhibit significant anti-inflammatory activity and are potent p38 MAP kinase inhibitors (E. Ottosen et al., 2003).
Polyimide Synthesis : It's used in synthesizing aromatic polyimides with high degradation temperatures (M. Butt et al., 2005).
Crystal Structure Analysis : Various studies involve analyzing the crystal structure of phenyl methanone derivatives (M. Akkurt et al., 2003).
Photochemistry : One study explored the photochemistry of 1-Cyclohexenyl(phenyl)methanone, a related compound (J. Leitich et al., 2001).
Antioxidant Properties : Bromophenols, similar in structure, possess significant antioxidant power (Y. Çetinkaya et al., 2012).
Fuel Cell Applications : The compound has applications in synthesizing materials with high selectivity for direct methanol fuel cell applications (Hongtao Li et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[4-(4-aminophenoxy)benzoyl]phenyl]-[4-(4-aminophenoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c33-25-9-17-29(18-10-25)37-27-13-5-23(6-14-27)31(35)21-1-2-22(4-3-21)32(36)24-7-15-28(16-8-24)38-30-19-11-26(34)12-20-30/h1-20H,33-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWRLBGQRLBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405299 | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
CAS RN |
107194-50-3 | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



